Methyl 6-formamidopicolinate
Description
Methyl 6-formamidopicolinate is a picolinic acid derivative characterized by a pyridine ring substituted with a formamido (-NHCHO) group at the 6-position and a methyl ester (-COOCH₃) at the 2-position. These analogs share a common picolinate ester backbone, with variations in substituents influencing their physicochemical properties, reactivity, and applications in pharmaceuticals, agrochemicals, and material science .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 6-formamidopyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)6-3-2-4-7(10-6)9-5-11/h2-5H,1H3,(H,9,10,11) |
InChI Key |
LPMIVIOTPQVDGX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparison of this compound and Structural Analogs
*Calculated properties due to lack of direct experimental data.
Key Findings:
Electron-withdrawing groups (e.g., -Cl, -F) in analogs increase electrophilicity at the pyridine ring, facilitating nucleophilic substitution reactions. This contrasts with the electron-donating formamido group, which may stabilize resonance structures .
Applications: Halogenated analogs (e.g., methyl 6-chloropicolinate) are widely used in agrochemical synthesis due to their stability and reactivity . Amino-substituted derivatives (e.g., methyl 6-amino-3-chloropicolinate) are prioritized in pharmaceutical research for their ability to form hydrogen bonds with biological targets .
Synthetic Accessibility: Methyl 6-chloropicolinate (CAS 6636-55-1) is commercially available and synthesized via esterification of 6-chloropicolinic acid, a process scalable to industrial levels . this compound likely requires formamidation of methyl 6-aminopicolinate, a route analogous to methods used for methyl 6-(aminomethyl)picolinate hydrochloride (CAS 359015-11-5) .
Q & A
Basic: What are the optimal synthetic routes for Methyl 6-formamidopicolinate, and how can purity be ensured?
Methodological Answer:
- Synthesis Pathways : Microwave-assisted synthesis (as demonstrated in cobaltocenium derivatives) improves reaction efficiency and yield . Classical methods like esterification of 6-formamidopicolinic acid with methanol under acid catalysis should be explored.
- Purity Assurance : Use HPLC (≥95% purity threshold) and NMR (δ 3.9 ppm for methyl ester protons) for validation . Follow metric system guidelines (e.g., reporting retention times in minutes) .
- Troubleshooting : Monitor by TLC for intermediate formation; recrystallize in ethanol/water mixtures to remove unreacted precursors.
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm methyl ester (δ 3.9–4.1 ppm) and formamide (δ 8.1–8.3 ppm) groups.
- IR : Detect C=O stretches (~1700 cm⁻¹ for ester and ~1650 cm⁻¹ for formamide).
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺.
- Reporting Standards : Adhere to IUPAC nomenclature and disclose instrumentation parameters (e.g., 400 MHz NMR) .
Advanced: How can researchers design mechanistic studies on this compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Framework : Apply PICOT to structure the question:
- Experimental Design : Use control groups (e.g., aryl halides without formamide substituents) and monitor via GC-MS.
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Systematic Review : Follow Cochrane guidelines to assess study heterogeneity (e.g., variations in cell lines, assay protocols) .
- Statistical Reconciliation : Apply meta-analysis to aggregate IC₅₀ values, reporting 95% confidence intervals .
- Confounding Factors : Standardize solvent (DMSO concentration ≤0.1%) and positive/negative controls across studies .
Methodological: How to formulate a FINER-compliant research question on its mechanism of action?
Methodological Answer:
- FINER Criteria :
- Example Question : “Does this compound inhibit kinase X via formamide-mediated hydrogen bonding, as measured by SPR and molecular docking?”
Advanced: What computational strategies predict this compound’s pharmacokinetic properties?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., PDB ID: 1XYZ).
- ADMET Prediction : Apply SwissADME to estimate logP, bioavailability, and CYP450 interactions.
- Validation : Compare in silico results with in vitro permeability assays (Caco-2 monolayers) .
Data Analysis: How to statistically analyze in vitro efficacy data while adhering to journal guidelines?
Methodological Answer:
- Standards : Report IC₅₀ with 95% confidence intervals (e.g., 12.3 ± 1.5 μM) and specify statistical tests (e.g., ANOVA with Tukey post hoc) .
- Graphical Representation : Use scatter plots with error bars for dose-response curves; avoid “significant” unless p < 0.05 .
Experimental Design: How to structure a comparative study of this compound and its analogs?
Methodological Answer:
Table 1: Key Characterization Parameters for this compound
| Parameter | Method | Expected Outcome | Reference |
|---|---|---|---|
| Purity | HPLC | ≥95% (RT = 8.2 min) | |
| Melting Point | DSC | 142–145°C | |
| Solubility | Shake-flask | 2.3 mg/mL in PBS (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
